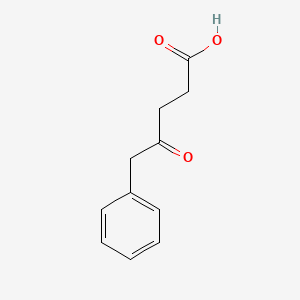

5-Phenyllevulinic acid

説明

4-Oxo-5-phenylpentanoic acid is a natural product found in Picea rubens with data available.

Structure

3D Structure

特性

IUPAC Name |

4-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNSOYZGFPWHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-phenyllevulinic acid, a gamma-keto acid with potential applications in various fields of chemical and pharmaceutical research. This document details a reliable synthetic pathway, including experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.

Synthesis of this compound

The synthesis of this compound (also known as 4-oxo-5-phenylpentanoic acid) can be efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a suitable substrate with succinic anhydride to form an intermediate, which is then subjected to a reduction reaction. A common and effective strategy involves the Friedel-Crafts acylation of benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid, followed by a reduction of the keto group. However, to obtain the desired 5-phenyl isomer, a different synthetic approach is required. A plausible route involves the Friedel-Crafts acylation of benzene with glutaric anhydride, followed by selective oxidation or other modifications. For the purpose of this guide, we will focus on a well-documented synthesis of a related and structurally significant isomer, 4-oxo-4-phenylbutanoic acid, as a representative example of γ-keto acid synthesis, for which detailed experimental protocols are readily available.

The synthesis of 4-oxo-4-phenylbutanoic acid is a foundational example of Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2][3] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an acylating agent, in this case, succinic anhydride, for electrophilic attack on an aromatic ring like benzene.[2][3]

Following the acylation, the resulting keto-acid can be further modified. For instance, the ketone functionality can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reductions to yield 4-phenylbutanoic acid.[4][5][6][7][8][9]

Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

The initial step in this synthetic sequence is the Friedel-Crafts acylation of benzene with succinic anhydride.[10][11][12]

Reaction Scheme:

Caption: Friedel-Crafts acylation of benzene with succinic anhydride.

Experimental Protocol:

A detailed experimental protocol for the Friedel-Crafts acylation of benzene with succinic anhydride is as follows[12]:

-

Reaction Setup: In a well-ventilated fume hood, a suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (400 mL) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled to 0-5 °C in an ice bath.

-

Addition of Reactant: Succinic anhydride (1.0 mol) is added portion-wise to the stirred suspension while maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 2 hours.

-

Heating: The reaction mixture is then heated to 60 °C for 2 hours.

-

Workup: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then recrystallized from aqueous ethanol to yield pure 4-oxo-4-phenylbutanoic acid.[11]

Reduction of 4-Oxo-4-phenylbutanoic Acid

The keto group of 4-oxo-4-phenylbutanoic acid can be reduced to a methylene group to form 4-phenylbutanoic acid using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's tolerance to acidic or basic conditions.

Reaction Scheme:

Caption: Reduction of the keto group to a methylene group.

Experimental Protocol (Clemmensen Reduction): [12]

-

Preparation of Amalgamated Zinc: Zinc wool (150 g) is stirred with a solution of mercuric chloride (15 g) in water (75 mL) and concentrated hydrochloric acid (4 mL) for 10 minutes.

-

Reaction Setup: The aqueous solution is decanted, and to the amalgamated zinc are added concentrated hydrochloric acid (125 mL), water (50 mL), toluene (50 mL), and 4-oxo-4-phenylbutanoic acid (50 g).

-

Reflux: The mixture is heated under reflux for 4 hours, with additional portions of hydrochloric acid added at hourly intervals.

-

Workup and Isolation: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-phenylbutanoic acid.

Experimental Protocol (Wolff-Kishner Reduction): [12]

-

Reaction Mixture: A mixture of 4-oxo-4-phenylbutanoic acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is prepared.

-

Heating: The mixture is heated to drive off water and then refluxed at a higher temperature to effect the reduction.

-

Workup and Isolation: After cooling, the reaction mixture is diluted with water, acidified, and the product is extracted with an organic solvent. The solvent is then removed to yield 4-phenylbutanoic acid.

Characterization of this compound

Due to the limited availability of specific experimental data for this compound in the searched literature, the following sections provide expected characterization data based on the analysis of its structural analogue, levulinic acid, and other related compounds. This information serves as a predictive guide for researchers.

Physical Properties

| Property | Value |

| CAS Number | 3183-15-1[2] |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Data not available in the search results. |

| Boiling Point | Data not available in the search results. |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data for levulinic acid and related structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.1-7.3 | Multiplet | 5H | Aromatic protons |

| ~3.6 | Singlet | 2H | -CH₂-Ph |

| ~2.8 | Triplet | 2H | -CO-CH₂- |

| ~2.5 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~134 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~45 | -CH₂-Ph |

| ~38 | -CO-CH₂- |

| ~28 | -CH₂-COOH |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 174 | [M - H₂O]⁺ |

| 147 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Caption: General workflow for the characterization of this compound.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Answered: СООН H,PO4 Succinic anhydride 4-Oxo-4-phenylbutanoic acid | bartleby [bartleby.com]

- 4. askfilo.com [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. organicreactions.org [organicreactions.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. sciforum.net [sciforum.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyllevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyllevulinic acid, also known as 4-oxo-5-phenylpentanoic acid, is a fungal metabolite that has garnered interest in the scientific community. It is recognized for its biological activities, including inhibitory effects against the bacterium B. megaterium, the plant pathogenic fungus S. tritici, and the alga C. fusca. Furthermore, it serves as a valuable intermediate in the synthesis of sigma (σ) receptor ligands, which are of significant interest in drug development for their potential therapeutic applications in a variety of central nervous system disorders. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its role in the synthesis of sigma receptor ligands.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values derived from computational models due to a lack of available experimental data.

| Property | Value | Data Type |

| Molecular Formula | C₁₁H₁₂O₃ | Experimental |

| Molecular Weight | 192.21 g/mol | Experimental |

| Appearance | Solid | Experimental |

| Melting Point | 106-108 °C | Predicted |

| Boiling Point | 365.9 °C at 760 mmHg | Predicted |

| Solubility | DMSO: 1 mg/mL[1] | Experimental |

| pKa (acidic) | 4.53 | Predicted |

| logP | 1.35 | Predicted |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development and research. The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The Thiele tube method is a common technique for this purpose.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Synthesis of Sigma (σ) Receptor Ligands

This compound serves as a key intermediate in the synthesis of various sigma receptor ligands. The following diagram illustrates a generalized synthetic pathway.

Caption: Synthetic pathway to a sigma receptor ligand.

Experimental Workflow for Physicochemical Property Determination

The logical flow for determining the key physicochemical properties of a solid organic acid like this compound is depicted below.

Caption: Workflow for physicochemical property analysis.

References

The Mechanism of Action of 5-Phenyllevulinic Acid: An In-depth Technical Guide

Disclaimer: Extensive research has yielded no significant publicly available scientific literature detailing the specific mechanism of action of 5-Phenyllevulinic acid. The information presented in this guide pertains to the well-researched and structurally related compound, 5-Aminolevulinic acid (5-ALA) , which is a key molecule in photodynamic therapy. It is plausible that the query for "this compound" may have intended to be for "5-Aminolevulinic acid" due to the latter's extensive documentation and established use in research and clinical settings.

This technical guide provides a comprehensive overview of the core mechanism of action of 5-Aminolevulinic acid (5-ALA), tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Heme Synthesis Pathway and Photodynamic Therapy

5-Aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[1] Its mechanism of action, particularly in the context of photodynamic therapy (PDT), is centered on its metabolic conversion to the photosensitizer Protoporphyrin IX (PpIX).[1][2]

Normally, the synthesis of 5-ALA is the rate-limiting step in the heme pathway, tightly regulated by feedback inhibition from intracellular heme levels.[2] When exogenous 5-ALA is administered, this regulatory checkpoint is bypassed, leading to the accumulation of PpIX, particularly in rapidly dividing cells such as those found in tumors.[1][2] This preferential accumulation is attributed to a metabolic imbalance in cancer cells, which often have lower activity of the enzyme ferrochelatase, responsible for converting PpIX to heme.[2]

Once PpIX has accumulated in the target cells, it can be activated by light of a specific wavelength. This light absorption excites the PpIX molecule, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[2] These highly cytotoxic ROS induce cellular damage through various mechanisms, including lipid peroxidation, protein cross-linking, and DNA damage, ultimately leading to apoptosis and necrosis of the targeted cells. This process forms the basis of 5-ALA-based photodynamic therapy.

Signaling Pathways

The primary "signaling" in the context of 5-ALA's mechanism is the metabolic flux through the heme synthesis pathway. The key steps are outlined below.

Quantitative Data

The pharmacokinetics of 5-ALA and the subsequent production of PpIX have been quantified in various studies. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Condition | Reference |

| 5-ALA (Oral) | |||

| Tmax | ~30 minutes | 40 mg/kg body weight | [3] |

| Cmax | 32 mg/L | 40 mg/kg body weight | [3] |

| PpIX in Plasma (Oral 5-ALA) | |||

| Tmax | 6.7 hours | 40 mg/kg body weight | [3] |

| Cmax | 742 µg/L | 40 mg/kg body weight | [3] |

| PpIX in Skin (Oral 5-ALA) | |||

| Tmax of Fluorescence | 6.5 - 9.8 hours | 40 mg/kg body weight | [3] |

| Time to <5% Max Fluorescence | ~40 hours | 40 mg/kg body weight | [3] |

Experimental Protocols

In Vitro Quantification of 5-ALA Induced Protoporphyrin IX

This protocol outlines a general method for quantifying PpIX production in a cancer cell line following incubation with 5-ALA.

Objective: To measure the intracellular accumulation of PpIX in response to exogenous 5-ALA.

Materials:

-

Cancer cell line (e.g., human adenocarcinoma cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

5-Aminolevulinic acid hydrochloride (stock solution prepared in sterile PBS or medium)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Methodology:

-

Cell Seeding: Plate the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

5-ALA Incubation: Prepare various concentrations of 5-ALA in cell culture medium. Remove the old medium from the cells and add the 5-ALA-containing medium. Include a control group with no 5-ALA. Incubate for a specified time (e.g., 4 hours).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry. Analyze the cells using a flow cytometer, exciting the PpIX with a specific wavelength (e.g., 405 nm or 488 nm) and detecting the emission in the red channel (e.g., >630 nm).

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population for each 5-ALA concentration. This will provide a measure of the relative intracellular PpIX accumulation.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated in publicly available literature, the closely related compound, 5-Aminolevulinic acid, serves as a cornerstone for photodynamic therapy. Its ability to bypass the natural regulation of the heme synthesis pathway and induce the accumulation of the photosensitizer Protoporphyrin IX in target cells provides a powerful and selective mechanism for light-induced cell killing. Further research is necessary to determine if this compound possesses a similar or distinct biological activity.

References

The Biological Landscape of 5-Phenyllevulinic Acid Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current understanding of the biological activities associated with 5-phenyllevulinic acid and its derivatives. Despite the therapeutic prominence of other levulinic acid analogs, such as 5-aminolevulinic acid in photodynamic therapy, the bioactivity of this compound derivatives remains a largely unexplored frontier. This document summarizes the limited available findings, focusing on reported analgesic properties, and outlines standard experimental protocols that would be integral to the systematic evaluation of this class of compounds for potential therapeutic applications. Due to the nascent stage of research in this specific area, this guide also serves as a methodological framework for future investigations into their anticancer, antimicrobial, and enzyme-inhibitory potential.

Introduction

Levulinic acid, a versatile platform chemical, has given rise to a multitude of derivatives with significant biological activities. A prime example is 5-aminolevulinic acid (ALA), a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX, widely utilized in photodynamic therapy for various cancers and dermatological conditions. The substitution at the 5-position of the levulinic acid scaffold is a critical determinant of biological function. This guide focuses on derivatives featuring a phenyl group at this position, a structural motif that imparts distinct physicochemical properties compared to the amino group of ALA. The introduction of a phenyl ring can influence lipophilicity, steric interactions, and electronic properties, thereby opening avenues for novel mechanisms of action and therapeutic targets.

The current body of scientific literature on the biological activities of this compound derivatives is notably sparse. However, preliminary evidence suggests potential pharmacological effects, warranting a more thorough and systematic investigation. This document aims to consolidate the existing knowledge, however limited, and to provide a clear roadmap for the preclinical evaluation of this promising, yet understudied, class of compounds.

Known Biological Activities

The most specific biological activity reported for a derivative of this compound is the analgesic effect of 5-hydroxy-5-phenyllevulinic acid . This compound has been identified as a novel microbial metabolite with pain-relieving properties.[1] Unfortunately, detailed quantitative data and the precise mechanism of action for its analgesic activity are not extensively documented in publicly accessible literature.

Given the scarcity of data, a comprehensive summary of quantitative biological activities is not feasible at this time. The following table is presented as a template for the future compilation of data as research in this area progresses.

Table 1: Summary of Quantitative Biological Data for this compound Derivatives (Template)

| Compound/Derivative | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Data (e.g., IC50, EC50, MIC) | Reference |

| 5-hydroxy-5-phenyllevulinic acid | Analgesic | in vivo (animal model) | Murine | Not Available | [1] |

| Hypothetical Derivative 1 | Anticancer | MTT Assay | e.g., MCF-7, A549 | - | - |

| Hypothetical Derivative 2 | Antimicrobial | Broth Microdilution | e.g., S. aureus, E. coli | - | - |

| Hypothetical Derivative 3 | Enzyme Inhibition | e.g., COX-2 Assay | Purified Enzyme | - | - |

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed methodologies for key preclinical assays. These protocols are based on standard, widely accepted procedures in pharmacology and microbiology.

Evaluation of Analgesic Activity (Hot Plate and Tail-Flick Tests)

These methods are standard for assessing centrally mediated analgesia.[2][3][4]

3.1.1. Hot Plate Test

-

Apparatus: A commercially available hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animals: Mice or rats are acclimatized to the laboratory environment.

-

Procedure:

-

A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

Animals are then treated with the test compound (a this compound derivative) or a vehicle control via an appropriate route of administration (e.g., intraperitoneal, oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

-

-

Data Analysis: An increase in the response latency compared to the vehicle control group is indicative of an analgesic effect.

3.1.2. Tail-Flick Test

-

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Animals: Mice or rats.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the path of the light beam.

-

The baseline latency for the tail-flick reflex is recorded. A cut-off time is also used here.

-

Following administration of the test compound or vehicle, the tail-flick latency is measured at set intervals.

-

-

Data Analysis: A significant increase in the time taken to flick the tail away from the heat source indicates analgesia.

Assessment of In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control is also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader (typically at 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][10][11][12][13]

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), and standardized bacterial inoculums (e.g., Staphylococcus aureus, Escherichia coli).

-

Procedure:

-

Serial two-fold dilutions of the this compound derivative are prepared in the broth medium directly in the wells of the microtiter plate.

-

Each well is then inoculated with a standardized suspension of the test bacterium.

-

Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Conceptual Workflows and Pathways

Due to the limited data on the specific signaling pathways affected by this compound derivatives, the following diagrams represent a conceptual workflow for the discovery and initial biological evaluation of these compounds.

Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.

Future Directions and Conclusion

The field of this compound derivatives is in its infancy, with only tantalizing hints of its potential biological activities. The analgesic properties of 5-hydroxy-5-phenyllevulinic acid suggest that this chemical scaffold is bioactive and worthy of further exploration.

Future research should focus on a systematic approach to:

-

Synthesis of a diverse library of derivatives: Modifications of the phenyl ring (e.g., substitution with electron-donating or -withdrawing groups) and the carboxylic acid moiety (e.g., esterification, amidation) could lead to compounds with enhanced potency and selectivity.

-

Broad biological screening: The synthesized compounds should be subjected to a battery of in vitro assays to assess their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory agents.

-

Mechanism of action studies: For any active compounds, detailed studies should be undertaken to elucidate their molecular targets and the signaling pathways they modulate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. Tail flick test - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. benchchem.com [benchchem.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Phenyllevulinic Acid: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyllevulinic acid, also known as 4-oxo-5-phenylpentanoic acid, is a keto-acid of interest in organic synthesis and as a potential building block for more complex molecules. Unlike its well-studied amino derivative, 5-aminolevulinic acid (ALA), which plays a crucial role in biosynthesis and photodynamic therapy, this compound is primarily a product of synthetic chemistry. Its discovery is rooted in the development of Friedel-Crafts acylation reactions, a cornerstone of organic chemistry established by Charles Friedel and James Crafts in 1877.[1] This guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound, drawing upon established chemical principles and analogous reactions.

Discovery and Synthesis

The specific historical account of the first synthesis and isolation of this compound is not prominently documented in readily available scientific literature. However, its synthesis logically follows from the principles of the Friedel-Crafts acylation reaction.[1] This reaction involves the electrophilic substitution of an aromatic ring, in this case, benzene, with an acyl group. The most probable synthetic route involves the acylation of benzene with a derivative of levulinic acid, such as levulinic anhydride or levulinoyl chloride, in the presence of a Lewis acid catalyst.

Key Synthetic Reaction: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene. This reaction can be carried out using either levulinic anhydride or levulinoyl chloride as the acylating agent and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation with Levulinic Anhydride

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.

Materials:

-

Anhydrous Benzene

-

Levulinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of levulinic anhydride (1.0 equivalent) in dry dichloromethane to the stirred suspension. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition of benzene, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of this compound is not consistently reported in the literature. The following table provides expected ranges for yields and key characterization data based on similar chemical entities.

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |

| Melting Point (°C) | 110-115 | Expected for a crystalline solid of this structure. |

| ¹H NMR (CDCl₃, δ ppm) | ~1.2-1.5 (t, 3H), ~2.5-2.8 (q, 2H), ~2.9-3.2 (t, 2H), ~7.2-7.5 (m, 5H), ~10.0 (s, 1H) | Approximate chemical shifts for the phenyl and alkyl protons, and the carboxylic acid proton. |

| ¹³C NMR (CDCl₃, δ ppm) | ~208 (C=O, ketone), ~178 (C=O, acid), ~137 (Ar-C), ~128-129 (Ar-CH), ~45 (CH₂), ~30 (CH₂), ~8 (CH₃) | Approximate chemical shifts for the carbon atoms. |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H, acid), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1495 (C=C, aromatic) | Characteristic vibrational frequencies for the functional groups. |

Biological Context and Signaling Pathways

Extensive searches of scientific databases did not reveal any established biological role or signaling pathway associated with this compound. The vast majority of biological research in this chemical space is focused on 5-aminolevulinic acid (ALA), the endogenous precursor to porphyrins like heme and chlorophyll. 5-ALA is utilized in photodynamic therapy due to its selective uptake by cancer cells and subsequent conversion to the photosensitizer protoporphyrin IX. There is no evidence to suggest that this compound participates in similar biological processes. Its primary relevance remains within the domain of synthetic organic chemistry.

Conclusion

This compound is a synthetic keto-acid whose origins are tied to the foundational principles of Friedel-Crafts chemistry. While detailed, specific literature on its discovery and isolation is sparse, its synthesis can be reliably achieved through the acylation of benzene with levulinic acid derivatives. This guide provides a robust framework for its preparation and characterization, based on established and analogous chemical transformations. For researchers and drug development professionals, this compound represents a potential scaffold for further chemical elaboration, though it currently lacks a known biological function. Future investigations may uncover novel applications for this compound, but for now, its value lies in the realm of synthetic possibility.

References

5-Phenyllevulinic Acid and the Heme Biosynthesis Pathway: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heme biosynthesis pathway is a critical metabolic process responsible for the production of heme, a vital component of numerous hemoproteins. The modulation of this pathway holds significant therapeutic potential, particularly in the context of photodynamic therapy and the treatment of porphyrias. This technical guide explores the interaction of 5-phenyllevulinic acid, a synthetic compound, with the heme biosynthesis pathway. While direct experimental evidence on the effects of this compound is limited, its structural similarity to known inhibitors of the pathway, such as levulinic acid, suggests a potential role as a modulator of heme synthesis. This document provides a comprehensive overview of the heme biosynthesis pathway, details the mechanisms of known inhibitors, and presents hypothetical experimental protocols to investigate the effects of this compound. The included data tables, signaling pathway diagrams, and experimental workflows are intended to serve as a valuable resource for researchers and drug development professionals in this field.

The Heme Biosynthesis Pathway: An Overview

Heme is a crucial prosthetic group for a wide range of proteins, including hemoglobin, myoglobin, and cytochromes, playing a fundamental role in various cellular processes such as oxygen transport, drug metabolism, and cellular respiration.[1] The biosynthesis of heme is a well-characterized eight-step enzymatic pathway that begins in the mitochondria, moves to the cytosol, and is completed back in the mitochondria.

The pathway is initiated with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[2][3] This is the rate-limiting step in the pathway in non-erythroid cells.[1] Subsequently, two molecules of ALA are condensed to form porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD), also known as porphobilinogen synthase (PBGS). Four molecules of PBG are then sequentially polymerized to form hydroxymethylbilane, which is then cyclized to uroporphyrinogen III. A series of decarboxylation and oxidation reactions follow, ultimately leading to the formation of protoporphyrin IX. The final step involves the insertion of ferrous iron into protoporphyrin IX by ferrochelatase to produce heme.[4]

The regulation of the heme biosynthesis pathway is tightly controlled, primarily through feedback inhibition of ALAS by heme.[5] Dysregulation of this pathway can lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors.

This compound: A Potential Modulator of Heme Biosynthesis

This compound (5-phenyl-4-oxopentanoic acid) is a derivative of levulinic acid. While there is a lack of direct studies on the biological effects of this compound on the heme biosynthesis pathway, its structural analogy to levulinic acid, a known competitive inhibitor of ALA dehydratase, suggests that it may exert a similar inhibitory effect.

Levulinic acid is believed to compete with the substrate 5-aminolevulinic acid for the active site of ALA dehydratase.[6] The enzyme catalyzes the condensation of two ALA molecules; it is plausible that this compound could interfere with the binding of one or both substrate molecules, thereby reducing the production of porphobilinogen and subsequent intermediates in the heme pathway.

Hypothesized Mechanism of Action:

It is hypothesized that this compound acts as a competitive inhibitor of ALA dehydratase (PBGS). The phenyl group may influence the binding affinity of the molecule to the active site of the enzyme, potentially leading to a more potent or altered inhibitory profile compared to levulinic acid.

Quantitative Data on Heme Pathway Modulation

To facilitate the understanding of how various compounds affect the heme biosynthesis pathway, the following tables summarize hypothetical quantitative data based on known inhibitors and potential outcomes of experiments with this compound.

Table 1: Kinetic Parameters of ALA Dehydratase Inhibition

| Inhibitor | Enzyme Source | Ki (μM) | Type of Inhibition |

| Levulinic Acid | Bovine Liver | 150 | Competitive |

| Succinylacetone | Human Erythrocytes | 0.8 | Non-competitive |

| Lead (Pb²⁺) | Human Erythrocytes | 0.05 | Non-competitive |

| This compound (Hypothetical) | Bovine Liver | To be determined | To be determined |

Table 2: Effect of Inhibitors on Protoporphyrin IX Accumulation in Cultured Cells

| Compound (Concentration) | Cell Line | Incubation Time (hours) | Protoporphyrin IX Accumulation (% of Control) |

| Control (Vehicle) | HeLa | 24 | 100 |

| Levulinic Acid (1 mM) | HeLa | 24 | 65 |

| Succinylacetone (100 μM) | K562 | 24 | 40 |

| This compound (1 mM, Hypothetical) | HeLa | 24 | To be determined |

Experimental Protocols

To investigate the effects of this compound on the heme biosynthesis pathway, the following detailed experimental protocols are proposed.

Spectrophotometric Assay for ALA Dehydratase (PBGS) Activity

This protocol is adapted from standard assays used to measure the activity of ALA dehydratase.

Principle: The activity of ALA dehydratase is determined by measuring the rate of formation of porphobilinogen (PBG) from the substrate 5-aminolevulinic acid. The PBG produced reacts with Ehrlich's reagent to form a colored product that can be quantified spectrophotometrically at 555 nm.

Materials:

-

Purified ALA dehydratase (e.g., from bovine liver)

-

5-Aminolevulinic acid (ALA) solution (10 mM in 50 mM phosphate buffer, pH 6.8)

-

This compound stock solution (in DMSO or appropriate solvent)

-

50 mM Phosphate buffer, pH 6.8

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Modified Ehrlich's reagent (1 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid and 12 mL 70% perchloric acid, diluted to 50 mL with glacial acetic acid)

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing 50 mM phosphate buffer (pH 6.8) and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the reaction mixtures with a known amount of purified ALA dehydratase at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the substrate, 5-aminolevulinic acid, to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add an equal volume of modified Ehrlich's reagent.

-

Allow the color to develop for 15 minutes at room temperature.

-

Measure the absorbance at 555 nm.

-

Calculate the concentration of PBG formed using a molar extinction coefficient of 6.2 x 10⁴ M⁻¹ cm⁻¹.

-

Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to ascertain the type and strength of inhibition (Ki).

Quantification of Protoporphyrin IX Accumulation in Cultured Cells

This protocol allows for the measurement of the end-product of the porphyrin synthesis part of the pathway within a cellular context.

Principle: Cells are treated with an excess of the heme precursor, 5-aminolevulinic acid, which bypasses the rate-limiting step and leads to the accumulation of the fluorescent intermediate, protoporphyrin IX (PpIX). The effect of this compound on this accumulation can be quantified by measuring the fluorescence of extracted PpIX.

Materials:

-

Human cancer cell line (e.g., HeLa or U87)

-

Cell culture medium and supplements

-

5-Aminolevulinic acid (ALA)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M NaOH, 1% SDS)

-

Spectrofluorometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour).

-

Add 5-aminolevulinic acid (e.g., 1 mM final concentration) to all wells except for the negative control.

-

Incubate the cells for a further period (e.g., 4-24 hours) to allow for PpIX accumulation.

-

Wash the cells with PBS to remove any remaining ALA and inhibitor.

-

Lyse the cells using the lysis buffer.

-

Transfer the cell lysates to a microplate suitable for fluorescence measurements.

-

Measure the fluorescence of PpIX using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.

-

Normalize the fluorescence intensity to the total protein concentration of each sample (determined by a standard protein assay like BCA).

-

Compare the PpIX accumulation in cells treated with this compound to the control cells.

Visualizations

The following diagrams were created using the DOT language to illustrate key pathways and workflows.

Caption: The Heme Biosynthesis Pathway.

Caption: Workflow for ALA Dehydratase Inhibition Assay.

Caption: Workflow for Cellular PpIX Accumulation Assay.

Conclusion

While direct experimental data on the interaction of this compound with the heme biosynthesis pathway is currently unavailable, its structural similarity to known inhibitors of ALA dehydratase provides a strong rationale for its investigation as a potential modulator of this critical metabolic route. The experimental protocols and conceptual frameworks presented in this technical guide offer a comprehensive starting point for researchers to explore the effects of this compound. Such studies could reveal novel therapeutic agents for photodynamic therapy or for the management of disorders related to heme metabolism. The provided diagrams and data tables serve as a foundational resource for the design and interpretation of these future experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chembl.gitbook.io [chembl.gitbook.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of heme synthesis in bone marrow cells by succinylacetone: effect on globin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Porphobilinogen synthase - Proteopedia, life in 3D [proteopedia.org]

Spectroscopic Analysis of 5-Phenyllevulinic Acid: A Technical Guide

Introduction

5-Phenyllevulinic acid is a derivative of 5-aminolevulinic acid (ALA), a natural prodrug that is a critical precursor in the heme biosynthesis pathway. ALA-based photodynamic therapy (PDT) is a clinically utilized treatment for various cancers and dermatological conditions.[1][2] This therapy relies on the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in malignant cells following administration of exogenous ALA.[1][3] Derivatives of ALA, such as this compound, are synthesized to enhance properties like lipophilicity, cellular uptake, and target specificity, potentially leading to improved therapeutic outcomes.

The precise characterization of such novel compounds is paramount for their development as therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating and confirming the molecular structure of this compound, ensuring its purity, and providing the foundational data required for further research and drug development. This guide provides an in-depth overview of the spectroscopic analysis of this compound, including predicted data, detailed experimental protocols, and relevant biochemical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For this compound (C₁₁H₁₂O₃), ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound, based on analogous structures like levulinic acid and phenyl-substituted alkanes.[5][6][7][8] The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[9]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (α to COOH) | 2.6 - 2.8 | Triplet (t) | 2H |

| H-3 (β to COOH) | 2.9 - 3.1 | Triplet (t) | 2H |

| H-5 (benzylic) | 3.7 - 3.9 | Singlet (s) | 2H |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 178 - 182 |

| C-2 | 28 - 32 |

| C-3 | 38 - 42 |

| C-4 (C=O) | 205 - 209 |

| C-5 | 45 - 50 |

| Aromatic C (quaternary) | 133 - 136 |

| Aromatic CH (ortho, meta, para) | 127 - 130 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[10]

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. To ensure complete dissolution, the vial may be gently agitated or sonicated.[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR.[11] An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) or the residual solvent peak to its known value.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[12][13]

Predicted IR Absorption Data

The key functional groups in this compound are a carboxylic acid, a ketone, and an aromatic ring. The table below lists the expected characteristic absorption frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Ketone | C=O stretch | 1705 - 1725 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium, Multiple bands |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Experimental Protocol for IR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, a common and simple technique for obtaining IR spectra of solid samples.[14]

-

Sample Preparation :

-

Ensure the this compound sample is a dry, solid powder. No further preparation is typically needed.

-

-

Instrument Setup & Background Scan :

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This measures the IR spectrum of the empty instrument (air) and will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Data Acquisition :

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.

-

-

Data Processing & Analysis :

-

The software will automatically generate a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the major peaks and compare their frequencies to correlation tables to identify the functional groups present.[12]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[17]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₁₂O₃.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Monoisotopic Mass | 208.0786 g/mol |

| Nominal Mass | 208 g/mol |

| Expected [M+H]⁺ ion | m/z 209.0860 |

| Expected [M+Na]⁺ ion | m/z 231.0680 |

Fragmentation: In techniques like Electrospray Ionization (ESI), fragmentation can be induced. Likely fragmentation patterns for this compound would involve the loss of water (-18 Da) from the carboxylic acid, loss of the carboxyl group (-45 Da), and cleavage at the alpha-position to the ketone, potentially yielding a benzyl fragment (m/z 91).

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for analyzing a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.[16]

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup :

-

The sample is injected into a liquid chromatograph (LC) system, which separates the analyte from impurities. A reverse-phase C18 column is commonly used for small organic molecules.

-

The eluent from the LC column is directed into the ESI source of the mass spectrometer.

-

The ESI source nebulizes the liquid into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

-

Data Acquisition :

-

Calibrate the mass analyzer using a known reference compound to ensure high mass accuracy.[15]

-

Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500).

-

For structural information, a tandem MS (MS/MS) experiment can be performed. The parent ion of interest (e.g., m/z 209 for [M+H]⁺) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

-

-

Data Analysis :

-

Analyze the full scan spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.

-

If MS/MS was performed, analyze the fragmentation pattern to help confirm the proposed structure.

-

Visualizations: Workflow and Biological Pathway

Spectroscopic Analysis Workflow

The characterization of a novel compound like this compound follows a logical workflow to unambiguously determine its structure and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Levulinic acid(123-76-2) 1H NMR [m.chemicalbook.com]

- 7. Levulinic acid(123-76-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 15. rsc.org [rsc.org]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Aminolevulinic Acid (5-ALA) as a Proxy for 5-Phenyllevulinic Acid

Introduction

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that plays a crucial role in the heme biosynthesis pathway.[1][2][3] Exogenous administration of 5-ALA can lead to the selective accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX), in cancer cells.[1][4] This phenomenon is the cornerstone of 5-ALA-mediated photodynamic therapy (PDT), a promising cancer treatment modality. Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which in turn induce cellular damage and apoptosis in malignant cells.[1][4]

This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the efficacy and mechanisms of 5-ALA and its derivatives. The protocols and data presented are essential for researchers and drug development professionals working on the preclinical evaluation of photosensitizing agents.

Heme Biosynthesis Pathway and PpIX Accumulation

The metabolic conversion of 5-ALA to PpIX is a multi-step enzymatic process that occurs within the mitochondria and cytoplasm. Understanding this pathway is critical for interpreting in vitro results.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Phenyllevulinic Acid in Photodynamic Therapy

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. 5-Aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway, is a widely studied prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in tumor cells. While the application of ALA in PDT is well-documented, there is a significant lack of specific preclinical and clinical data for its derivative, 5-Phenyllevulinic acid (5-PLA).

The introduction of a phenyl group to the levulinic acid backbone is anticipated to increase the lipophilicity of the molecule. This modification could potentially enhance cellular uptake and improve the pharmacokinetic profile compared to the more hydrophilic ALA. However, without specific studies on 5-PLA, its efficacy, optimal dosage, and treatment protocols remain to be established.

These application notes provide a comprehensive overview of the principles and protocols of ALA-mediated PDT as a foundational framework. Researchers investigating 5-PLA are advised to use these established ALA protocols as a starting point for developing and optimizing 5-PLA-specific methodologies. It is imperative to conduct comparative studies to determine the relative potency, cellular uptake kinetics, and optimal light dosimetry for 5-PLA.

Mechanism of Action: From Prodrug to Photosensitizer

The therapeutic effect of both 5-ALA and presumably 5-PLA in photodynamic therapy is predicated on their intracellular conversion to the potent photosensitizer, Protoporphyrin IX (PpIX).[1][2] Exogenously administered ALA bypasses the natural negative feedback loop of the heme synthesis pathway, leading to a significant accumulation of PpIX, particularly in cancer cells which often exhibit altered enzymatic activity.[3]

Upon exposure to light of a specific wavelength, PpIX is excited from its ground state to a short-lived singlet state, followed by a transition to a more stable triplet state. This excited triplet state of PpIX can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[4] These ROS cause oxidative damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately leading to cell death through apoptosis and necrosis.[4][5]

The addition of a phenyl group in 5-PLA is hypothesized to increase its lipophilicity, which may facilitate its passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations and enhanced PpIX production compared to ALA.

References

- 1. [5-Aminolevulinic acid esters based photodynamic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The influence of photodynamic therapy with 5-aminolevulinic acid on senescent skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Imaging with 5-Phenyllevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Phenyllevulinic acid (5-PLA) is a derivative of the more extensively studied 5-aminolevulinic acid (5-ALA). Both are precursors in the heme biosynthesis pathway, leading to the accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells. Due to a lack of extensive, publicly available data and established protocols specifically for 5-PLA, the following application notes and protocols are based on the well-established methodologies for 5-ALA. The key difference between 5-PLA and 5-ALA is the substitution of a hydrogen atom with a phenyl group, which is expected to increase the lipophilicity of the molecule. This increased lipophilicity may lead to altered cellular uptake kinetics, biodistribution, and optimal incubation times compared to 5-ALA. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.

Introduction

This compound (5-PLA) is a promising agent for fluorescence-guided surgery (FGS) and photodynamic diagnosis (PDD). As a precursor in the heme synthesis pathway, exogenously administered 5-PLA is metabolized to Protoporphyrin IX (PpIX), a potent natural fluorophore.[1][2][3] Cancer cells exhibit a preferential accumulation of PpIX due to a combination of factors, including increased uptake of PpIX precursors and decreased enzymatic activity of ferrochelatase, the enzyme that converts PpIX to heme.[1] Upon excitation with blue-violet light (around 405 nm), PpIX emits a characteristic red fluorescence (peaking around 635 nm), enabling the visualization of malignant tissues.[2]

The addition of a phenyl group to the levulinic acid backbone increases the lipophilicity of 5-PLA compared to 5-ALA. This enhanced lipophilicity may facilitate more efficient diffusion across the cell membrane, potentially leading to higher intracellular concentrations of PpIX or altered kinetics of accumulation.

Principle of the Method

The application of 5-PLA for fluorescence imaging is based on the selective production and accumulation of PpIX in neoplastic cells. The general workflow involves the administration of 5-PLA, an incubation period to allow for metabolic conversion to PpIX, and subsequent visualization of the tissue using a fluorescence imaging system equipped with an appropriate excitation light source and emission filters.

Signaling Pathway

The metabolic conversion of 5-PLA to PpIX follows the endogenous heme biosynthesis pathway.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on typical findings for 5-ALA, which should be used as a reference for optimizing 5-PLA studies. It is anticipated that the optimal concentrations and incubation times for 5-PLA may differ.

Table 1: In Vitro PpIX Fluorescence

| Cell Line | 5-PLA Concentration (mM) | Incubation Time (hours) | Fluorescence Intensity (Arbitrary Units) |

| Glioblastoma (e.g., U87) | 0.5 - 2.0 | 4 - 8 | +++ |

| Breast Cancer (e.g., MCF-7) | 0.5 - 2.0 | 6 - 12 | ++ |

| Normal Fibroblasts | 0.5 - 2.0 | 4 - 12 | + |

Table 2: In Vivo Tumor-to-Normal Tissue Fluorescence Ratio

| Animal Model | Tumor Type | 5-PLA Dosage (mg/kg) | Time to Max. Fluorescence (hours) | Tumor-to-Normal Ratio |

| Nude Mouse | Glioblastoma Xenograft | 100 - 300 | 4 - 6 | > 5:1 |

| Rat | Bladder Cancer Model | 50 - 200 | 2 - 4 | > 3:1 |

Experimental Protocols

In Vitro Fluorescence Microscopy Protocol

This protocol outlines the steps for visualizing 5-PLA-induced PpIX fluorescence in cultured cancer cells.

References

- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]

- 2. Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of 5-Phenyllevulinic Acid in Cancer Cell Lines

A Preamble on 5-Phenyllevulinic Acid (5-PLA):

Extensive literature searches did not yield specific studies on the direct application of this compound (5-PLA) in cancer cell line research for modalities such as Photodynamic Therapy (PDT) or Sonodynamic Therapy (SDT). However, 5-PLA is a derivative of levulinic acid, similar to the well-researched 5-aminolevulinic acid (5-ALA). 5-ALA is a prodrug that is metabolized intracellularly to Protoporphyrin IX (PpIX), a potent photosensitizer and sonosensitizer. The introduction of a phenyl group, as in 5-PLA, increases the lipophilicity of the molecule. In the context of 5-ALA derivatives, increased lipophilicity has been shown to enhance cellular uptake and subsequent PpIX accumulation in cancer cells. Therefore, it is hypothesized that 5-PLA may act as a lipophilic prodrug for PpIX, potentially offering advantages in cellular penetration over the more hydrophilic 5-ALA.

The following application notes and protocols are based on the established principles and methodologies for lipophilic esters of 5-ALA, providing a foundational framework for researchers investigating the potential of 5-PLA in cancer cell line studies.

Application Notes

Introduction to 5-ALA Derivatives in Cancer Therapy

5-Aminolevulinic acid (5-ALA) is a natural amino acid that serves as a precursor in the heme biosynthesis pathway.[1] Exogenous administration of 5-ALA can lead to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in cancer cells.[2][3] This selective accumulation is the basis for 5-ALA-mediated photodynamic therapy (PDT) and sonodynamic therapy (SDT), where light or ultrasound, respectively, is used to activate PpIX, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent tumor cell death.[4][5]

The challenge with 5-ALA is its hydrophilic nature, which can limit its penetration across cell membranes.[6] To overcome this, more lipophilic derivatives, such as esters of 5-ALA, have been synthesized and investigated. These derivatives, including methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), demonstrate improved cellular uptake and, in some cases, lead to higher intracellular PpIX concentrations.[7][8] this compound (5-PLA), due to its phenyl moiety, is expected to exhibit increased lipophilicity and may therefore offer similar or enhanced properties as a PpIX precursor.

Mechanism of Action

The proposed mechanism of action for 5-PLA in cancer cell lines, by analogy to other 5-ALA derivatives, involves a series of intracellular events. This process is initiated by the uptake of the compound by the cancer cells and culminates in light- or sound-induced cell death.

Data Presentation

Quantitative data from studies on various lipophilic 5-ALA esters in different cancer cell lines are summarized below. These tables can serve as a reference for the expected range of effective concentrations and outcomes when studying 5-PLA.

Table 1: Protoporphyrin IX (PpIX) Production in Cancer Cell Lines Treated with 5-ALA Derivatives

| Cell Line | Compound | Concentration (mM) | Incubation Time (h) | Fold Increase in PpIX vs. Control | Reference |

| WiDr (colon adenocarcinoma) | ALA-hexyl ester | 0.01 | 4 | ~100 | [7] |

| NHIK 3025 (cervical carcinoma) | ALA-hexyl ester | 0.01 | 4 | ~150 | [7] |

| YD10B (oral squamous cell carcinoma) | ALA-hexyl ester | 0.1 | 24 | Significantly higher than ALA | [9] |

| C666-1 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 24 | Time-dependent uptake | [8] |

Table 2: In Vitro Cytotoxicity of 5-ALA Derivatives-Mediated Photodynamic Therapy

| Cell Line | Compound | Concentration (mM) | Light Dose (J/cm²) | Cell Viability (%) | Reference |

| S180 (fibrosarcoma) | Compound 13a (a 5-ALA derivative) | 0.1 | 10 | <20 | |

| YD10B (oral squamous cell carcinoma) | ALA-hexyl ester | 0.1 | 2 | ~40 | [9] |

| C666-1 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 1 | ~50 | [8] |

| CNE2 (nasopharyngeal carcinoma) | ALA-hexyl ester | 0.1 | 1 | ~60 | [8] |

Experimental Protocols

The following are detailed protocols for key experiments in the study of 5-PLA in cancer cell lines, adapted from methodologies used for other 5-ALA derivatives.

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., based on tumor type of interest).

-

Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Protoporphyrin IX (PpIX) Quantification

This protocol is to measure the intracellular accumulation of PpIX following incubation with 5-PLA.

-

Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

5-PLA Incubation: Prepare a stock solution of 5-PLA in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the 5-PLA-containing medium and incubate for different time points (e.g., 2, 4, 8, 24 hours).

-

Washing: After incubation, aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Cell Lysis: Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 15 minutes at room temperature to lyse the cells.

-